Dermaseptin-J6
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWSKIKEAGKAAVKAAGKAALGAVADSV |
Origin of Product |
United States |
Discovery and Biological Origin of Dermaseptins
Identification from Amphibian Skin Secretions
The identification of dermaseptins originates from the analysis of skin secretions from frogs. nih.gov These secretions are a rich source of various biologically active peptides. frontiersin.org The process of isolating a specific dermaseptin (B158304), such as the first one discovered, typically involves a multi-step protocol. This process begins with the collection of crude skin secretions, which are then subjected to molecular sieve filtration, ion-exchange chromatography, and finally, reversed-phase high-performance liquid chromatography (RP-HPLC) to purify the peptide to homogeneity. nih.gov
Modern techniques, such as "shotgun" molecular cloning of encoding cDNAs from the skin secretion, are also employed to identify new dermaseptin peptides. frontiersin.org Once a potential peptide's cDNA is sequenced, the mature peptide can be chemically synthesized for further study of its biological activities. frontiersin.org The primary structures of these molecules are definitively determined using methods like Edman degradation and mass spectrometry. nih.govnih.gov
Specific Anuran Species as Sources of Dermaseptins (e.g., Phyllomedusa genus)
Dermaseptins are predominantly isolated from the skin of Hylid frogs, particularly those belonging to the Phyllomedusa genus, commonly known as leaf frogs. nih.govresearchgate.netwikipedia.org These South American anurans are recognized as an abundant source of various antimicrobial peptides. frontiersin.org
Different species within this genus produce a variety of dermaseptin peptides. For instance, the first dermaseptin (later named Dermaseptin-S1) was isolated from Phyllomedusa sauvagii (the waxy monkey tree frog). nih.govnih.gov Other species, such as Phyllomedusa bicolor, Phyllomedusa hypochondrialis, and Phyllomedusa palliata, are also known producers of unique dermaseptin peptides. frontiersin.orgnih.govnovoprolabs.com
The specific compound Dermaseptin-J6, also referred to in scientific literature as Dermaseptin-6, is sourced from the Brownbelly leaf frog, Phyllomedusa tarsius. uniprot.org This peptide is composed of 28 amino acids and is recognized for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.org
Below is a table summarizing the origin of this compound and other selected dermaseptins.
| Peptide Name | Alternative Name(s) | Source Organism |
| This compound | Dermaseptin-6 | Phyllomedusa tarsius uniprot.org |
| Dermaseptin-S1 | Dermaseptin | Phyllomedusa sauvagii nih.gov |
| Dermaseptin-B6 | Phyllomedusa bicolor novoprolabs.com | |
| DShypo 01-07 | Phyllomedusa hypochondrialis nih.gov | |
| Dermaseptin-PP | Phyllomedusa palliata frontiersin.org |
Molecular Biology and Biosynthesis of Dermaseptin Precursors
Genetic Encoding and Biosynthetic Pathways
The genetic foundation for dermaseptins lies within a large and diverse multigene family. oup.com These genes encode precursor proteins, known as preprodermaseptins, which are the initial products of translation. sci-hub.senih.gov The genes for various dermaseptins, including those closely related to Dermaseptin-J6, exhibit a conserved structure. nih.govresearchgate.net Typically, these genes are organized into exons and introns, with the coding sequence for the precursor protein often split between multiple exons. nih.gov
For instance, the gene for dermaseptin (B158304) B has been shown to have a two-exon structure. nih.gov The first exon encodes the signal peptide and a small portion of the subsequent acidic proregion. nih.govresearchgate.netnih.gov The second exon contains the remainder of the acidic proregion, a processing signal, and the sequence for the mature dermaseptin peptide. nih.gov This conserved "secretory cassette" exon structure is a common feature among genes for various frog skin peptides, suggesting a shared evolutionary origin for directing these molecules into the secretory pathway. nih.govresearchgate.netnih.gov The expression of these genes is primarily localized to the granular glands in the frog's skin, where the peptides are synthesized and stored. embrapa.brnih.gov
The biosynthesis of dermaseptins follows the secretory pathway. After transcription of the dermaseptin gene in the nucleus, the resulting messenger RNA (mRNA) is translated on ribosomes. The nascent precursor protein is then directed into the endoplasmic reticulum, guided by the signal peptide. embrapa.br It then transits through the Golgi apparatus and is packaged into secretory granules. nih.govresearchgate.net Within these granules, the final processing of the precursor into the mature peptide occurs. nih.govresearchgate.net
Precursor Structure: Signal Peptides and Proregions
The precursor protein of a dermaseptin, or preprodermaseptin, has a characteristic tripartite structure consisting of an N-terminal signal peptide, an acidic proregion, and the C-terminal mature peptide sequence. oup.comembrapa.br
Signal Peptides: The signal peptide is a short, hydrophobic sequence of approximately 22 amino acids. oup.comnih.gov This region is crucial for targeting the precursor protein to the endoplasmic reticulum for entry into the secretory pathway. embrapa.br Across the dermaseptin family, the amino acid sequence of the signal peptide is remarkably conserved, even between different frog species. sci-hub.seoup.com This high degree of conservation underscores its essential and universal function in the initial stages of biosynthesis. nih.gov
Proregions: Following the signal peptide is an acidic proregion, or propiece, which is typically 20 to 24 residues long. oup.comnih.gov This region is rich in acidic amino acid residues, such as glutamic and aspartic acid. nih.gov It is hypothesized that the negative charge of the acidic proregion neutralizes the positive charge of the mature cationic peptide, thereby preventing cytotoxic activity within the host's own cells during synthesis and transport. oup.com The proregion terminates with a specific processing signal, most commonly the dibasic pair Lys-Arg (Lysine-Arginine). sci-hub.seoup.com This site is a recognition motif for the enzymes that will later cleave the precursor to release the active peptide.
| Precursor Domain | Typical Length (Amino Acids) | Key Features |
| Signal Peptide | ~22 | Hydrophobic; Highly conserved sequence; Directs protein to secretory pathway. oup.comnih.gov |
| Acidic Proregion | 20-24 | Rich in acidic residues (Glu, Asp); Neutralizes the mature peptide's charge; Ends in a Lys-Arg processing signal. oup.comnih.gov |
| Mature Peptide | 24-34 | Cationic and amphipathic; The final, biologically active antimicrobial peptide. nih.govwikipedia.org |
Mechanisms of Post-Translational Processing
The conversion of the inactive preprodermaseptin into the potent this compound is accomplished through a series of post-translational modifications that occur within the secretory granules of the skin glands. nih.govresearchgate.net
The first step is the removal of the N-terminal signal peptide by a signal peptidase upon entry into the endoplasmic reticulum. embrapa.br This leaves the pro-dermaseptin. The next crucial step is the proteolytic cleavage at the C-terminal end of the acidic proregion. sci-hub.seoup.com Prohormone convertases, a family of enzymes that recognize and cleave at specific basic amino acid motifs, are responsible for this processing. The highly conserved Lys-Arg site at the junction of the proregion and the mature peptide sequence is the target for these enzymes. sci-hub.seoup.comnih.gov
Following this cleavage, the mature dermaseptin peptide is released. For many dermaseptins, a final modification occurs at the C-terminus. If the mature peptide sequence is followed by a glycine (B1666218) residue in the precursor, this glycine can be used by a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme to amidate the C-terminus of the peptide. mdpi.commdpi.com This amidation is a common feature of many bioactive peptides and can be important for their stability and biological activity. mdpi.com In some cases, other modifications such as the isomerization of L-amino acids to D-amino acids can occur, as seen in deltorphins, which share a similar precursor structure with dermaseptins. nih.govresearchgate.net These processing events are critical for transforming the genetically encoded precursor into a fully functional antimicrobial agent.
| Processing Step | Enzyme(s) Involved | Location | Outcome |
| Signal Peptide Removal | Signal Peptidase | Endoplasmic Reticulum | Cleavage of the N-terminal signal peptide. embrapa.br |
| Proregion Cleavage | Prohormone Convertases | Secretory Granules | Excision of the mature peptide by cleavage at the Lys-Arg site. sci-hub.seoup.comnih.gov |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Secretory Granules | Modification of the C-terminus, often enhancing peptide activity and stability. nih.govmdpi.commdpi.com |
Structural Characteristics and Conformational Dynamics of Dermaseptins
General α-Helical Conformation
A defining characteristic of many dermaseptins is their propensity to adopt an α-helical secondary structure, especially upon interacting with a membrane-like environment. vulcanchem.comnih.gov In an aqueous solution, these peptides often exist in a disordered or random coil conformation. vulcanchem.comnih.gov However, the transition to an α-helical structure is a critical step for their antimicrobial action. vulcanchem.com This conformational change is induced by the hydrophobic environment of the microbial membrane, which stabilizes the helical fold. nih.gov For instance, circular dichroism spectra of dermaseptin (B158304) in hydrophobic media have shown a high percentage of α-helical conformation, which is thought to be essential for perturbing membrane functions. nih.gov Studies on various dermaseptins have highlighted the importance of this helical structure, particularly at the N-terminus, for maintaining their antimicrobial efficacy. vulcanchem.com The α-helix is one of the most common secondary structures in proteins and is stabilized by a network of hydrogen bonds. researchgate.net
Amphipathic Nature and Cationicity
Dermaseptins, including Dermaseptin-J6, are typically cationic and amphipathic molecules. pitt.edunih.gov Their positive charge is due to the presence of basic amino acid residues, such as lysine (B10760008), which facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes. vulcanchem.compitt.edu This cationicity is a primary determinant of their selectivity for bacterial cells over host cells. pitt.edu
The amphipathic nature of these peptides refers to the spatial separation of hydrophobic and hydrophilic residues. vulcanchem.com When folded into an α-helix, the hydrophobic amino acids are positioned on one face of the helix, while the hydrophilic and charged residues are on the opposite face. nih.gov This arrangement is crucial for their membrane-disrupting activity, as the hydrophobic face can insert into the lipid bilayer of the membrane, while the hydrophilic face remains exposed to the aqueous environment. vulcanchem.comnih.gov The combination of cationicity and amphipathicity is a critical feature for the antibacterial selectivity and potency of these peptides. pitt.edu
The physicochemical properties of various dermaseptins and their derivatives have been studied to understand the relationship between their structure and function. These properties are summarized in the table below.
| Peptide | Sequence | Length | Molecular Weight (Da) | Net Charge | Hydrophobicity (H) | Hydrophobic moment (µH) | α-Helix (%) |
| S4 (Native) | ALWMTLLKKVLKAAAKAALNAVLVGANA | 28 | 2850 | +4 | 0.544 | 0.248 | 16.55 |
| K4K20S4 | ALWKTLLKKVLKAAAKAALKAVLVGANA | 28 | 2861 | +6 | 0.451 | 0.246 | 11.8 |
| K4S4(1-16) | ALWKTLLKKVLKAAAK | 16 | 1782 | +5 | 0.287 | 0.526 | 10.2 |
| B2 (Native) | GLWSTIKGVGKVLKAAGKIALNAVT | 33 | 3180 | +3 | - | - | - |
| K3K4B2 | GLKKTLLKKVLKAAAK | 33 | 3180 | +5 | 0.354 | 0.159 | 10.2 |
Table adapted from a study on dermaseptin derivatives. nih.gov
Investigating Structural Organization in Membrane-Mimetic Environments
To understand the conformational changes that dermaseptins undergo upon membrane interaction, researchers utilize membrane-mimetic environments such as micelles, bicelles, and lipid vesicles. nih.govnih.gov These model systems allow for the detailed structural analysis of peptides in a controlled lipid environment. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are employed to determine the three-dimensional structure and secondary structure content of the peptides in these environments. nih.govnih.gov
For example, studies on dermaseptin B2 in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, a common membrane mimetic, revealed that the peptide adopts a well-defined amphipathic helix. nih.gov The N-terminal segment of dermaseptin B2 was found to be crucial for its antibacterial activity. nih.gov Similarly, the structure of dermaseptin S9 in a mixture of trifluoroethanol (TFE) and water, another membrane-mimetic condition, showed a monomeric α-helical conformation. nih.gov These investigations in membrane-mimetic environments provide valuable insights into how dermaseptins like this compound are likely to be organized when they encounter a target cell membrane, a critical step in their mechanism of action. nih.gov
Mechanisms of Biological Action of Dermaseptins
Membrane Interaction Models
The initial and most critical step in the antimicrobial action of dermaseptins is their interaction with the target cell membrane. These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a lipid environment. nih.govnih.gov This structure is crucial for their function, allowing them to interact with and disrupt the lipid bilayer of microbial membranes. Two primary models have been proposed to explain this interaction.
Barrel-Stave Pore Formation Hypothesis
The "barrel-stave" model proposes that antimicrobial peptides insert themselves perpendicularly into the lipid bilayer. In this model, multiple peptide monomers aggregate to form a bundle, or pore, that spans the membrane. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating a water-filled channel. This pore disrupts the membrane's integrity, allowing for the leakage of essential ions and metabolites, which ultimately leads to cell death. While a fundamental model for some AMPs, the formation of the tightly packed peptide bundle required for this mechanism is often destabilized by the strong positive charges present on many dermaseptins.
Carpet-Like Mechanism of Membrane Disruption
The "carpet-like" mechanism is more widely accepted for dermaseptins and other polycationic peptides. ntu.edu.sg In this model, the peptides first accumulate on the surface of the microbial membrane, lying parallel to the lipid bilayer. This accumulation is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner. This action causes a loss of membrane integrity, leading to the formation of transient pores or micelles and causing the membrane to disintegrate, resulting in rapid cell lysis. imrpress.comntu.edu.sg This mechanism does not require the peptides to form specific, stable transmembrane channels.
Permeabilization and Depolarization of Microbial Membranes
A key consequence of the interaction between dermaseptins and microbial membranes is the rapid permeabilization and depolarization of the membrane. nih.gov By disrupting the lipid bilayer through either pore formation or the carpet-like mechanism, dermaseptins compromise the membrane's function as a selective barrier. This leads to an uncontrolled flux of ions, such as K⁺ and Na⁺, across the membrane, which dissipates the membrane potential essential for cellular energy production and other vital functions. The leakage of larger molecules and cytoplasmic contents further contributes to the demise of the microorganism.
Potential Intracellular Targets and Pathways
While the primary target of most dermaseptins is the cell membrane, some antimicrobial peptides are known to translocate across the membrane without causing immediate lysis and then act on intracellular targets. nih.govresearchgate.net Once inside the cell, these peptides can interfere with essential cellular processes. Potential intracellular activities include the inhibition of nucleic acid synthesis (DNA and RNA), protein synthesis, or the function of critical enzymes. nih.gov Some studies categorize dermaseptins as nonmembrane-acting peptides, suggesting that after membrane translocation, they can affect these internal cellular functions. nih.gov However, for the dermaseptin (B158304) family, membrane disruption remains the most documented and primary mechanism of microbial killing. nih.govimrpress.com
Modulation of Cellular Processes Beyond Membrane Lysis
Beyond their direct antimicrobial effects, host defense peptides like dermaseptins can exhibit a range of immunomodulatory activities. nih.govnih.gov These peptides can influence the host's own immune response to infection. Such activities can include:
Chemotaxis: Attracting host immune cells, such as neutrophils and macrophages, to the site of infection.
Cytokine Modulation: Influencing the production and release of cytokines, which are signaling molecules that regulate the immune response.
Wound Healing: Some peptides have been shown to promote processes involved in tissue repair.
These immunomodulatory functions suggest that dermaseptins and related peptides have a more complex role in host defense than simply killing microbes. They can act as signaling molecules that help to orchestrate a broader and more effective immune response. nih.gov
Compound and Family Overview
| Name | Class | Source Organism | Primary Proposed Mechanism |
| Dermaseptin-J6 | Dermaseptin | Phasmahyla jandaia | Not specifically studied; presumed membrane-active |
| Dermaseptin Family | Antimicrobial Peptide | Phyllomedusinae frogs | Carpet-like membrane disruption |
Research Findings on Dermaseptin Family Activity
| Peptide Family | Key Finding | Implication |
| Dermaseptins | Accumulate on and disrupt lipid bilayers via a "carpet" mechanism. | Leads to rapid permeabilization and death of microbes. |
| Dermaseptins | Can act on intracellular targets after membrane translocation. | Suggests a dual mode of action in some cases. |
| Dermaseptins | Exhibit immunomodulatory effects, such as influencing host immune cells. | Play a role in orchestrating the broader host immune response. |
Spectrum of Biological Activities Exhibited by Dermaseptins
Antimicrobial Activities
Dermaseptin-J6 exerts its antimicrobial effects through mechanisms that primarily involve interaction with and disruption of microbial cell membranes. mdpi.com These peptides are typically cationic and amphipathic, allowing them to selectively bind to the negatively charged components of microbial membranes, leading to permeabilization and cell death. nih.gov
Antibacterial Activity against Gram-Positive Organisms
Dermaseptins, including J6, have demonstrated efficacy against various Gram-positive bacteria. frontiersin.orgmdpi.com Their ability to disrupt the peptidoglycan-rich cell walls of these bacteria is a key aspect of their antibacterial action. Research has shown that modifications to the N-terminal sequence of dermaseptin (B158304) derivatives can significantly enhance their activity against Gram-positive bacteria. For instance, the conjugation of acyls to a substituted analog, M(4)-S4(1-13), resulted in potent activity against Gram-positive strains with a minimal inhibitory concentration (MIC50) of 3.1 microM, while showing inactivity against Gram-negative bacteria. nih.gov
Table 1: Antibacterial Activity of a Dermaseptin Derivative against Gram-Positive Bacteria
| Derivative | Target Organism | MIC50 (µM) |
| hexyl-M(4)-P | Gram-positive bacteria | 3.1 nih.gov |
Antibacterial Activity against Gram-Negative Organisms
This compound and its analogs are also active against Gram-negative bacteria. frontiersin.orgmdpi.com The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides (LPS), presents a different challenge, yet dermaseptins are capable of overcoming this barrier. nih.gov Studies on dermaseptin derivatives have revealed that specific chemical modifications can tailor their activity. For example, the conjugation of aminoacyl-lysin moieties, such as aminohexyl-K-P, to the K(4)-S4(1-13) peptide rendered it highly active against Gram-negative bacteria (MIC50 of 6.2 microM) while being inactive against Gram-positive strains. nih.gov Furthermore, Dermaseptin-SS1, a novel dermaseptin, was found to be broadly effective against Gram-negative bacteria. mdpi.com
Table 2: Antibacterial Activity of a Dermaseptin Derivative against Gram-Negative Bacteria
| Derivative | Target Organism | MIC50 (µM) |
| aminohexyl-K-P | Gram-negative bacteria | 6.2 nih.gov |
Activity against Multidrug-Resistant Bacterial Strains
A significant area of research is the activity of dermaseptins against multidrug-resistant (MDR) bacteria, which pose a major threat to public health. longdom.org Dermaseptin derivatives have shown promise in combating these challenging pathogens. For instance, analogs of dermaseptins S4 and B2 exhibited antibacterial activity against a clinical isolate of Acinetobacter baumannii, a notorious MDR Gram-negative bacterium. nih.govnih.gov The minimum inhibitory concentrations (MICs) for these analogs ranged from 3.125 to 12.5 μg/mL. nih.govnih.gov Another study highlighted that a novel dermaseptin, SS1, and its analog, 14V5K, were effective against carbapenem-resistant Enterobacteriaceae (CRE), including strains of E. coli resistant to colistin. mdpi.com
Table 3: Activity of Dermaseptin Analogs against Acinetobacter baumannii
| Dermaseptin Analog | MIC Range (µg/mL) |
| S4 and B2 derivatives | 3.125 - 12.5 nih.govnih.gov |
Antifungal and Anti-Yeast Properties
Dermaseptins exhibit potent activity against a range of fungi and yeasts. nih.govmedchemexpress.comechelon-inc.com They have been shown to be effective against pathogenic species such as Candida albicans and filamentous fungi. nih.govnih.gov The mechanism of action is believed to involve the disruption of the fungal cell membrane. medchemexpress.com For example, Dermaseptin TFA has been reported to inhibit the proliferation of various yeasts and filamentous fungi at micromolar concentrations. medchemexpress.com Research on Dermaseptin-PH demonstrated its ability to inhibit the growth of Candida albicans with a minimum inhibitory concentration (MIC) between 16 to 32 μM. nih.gov
Table 4: Antifungal Activity of Dermaseptin-PH
| Organism | MIC (µM) |
| Candida albicans | 16 - 32 nih.gov |
Antiprotozoal Activities (e.g., Leishmania)
Dermaseptins have demonstrated significant antiprotozoal activity, particularly against various species of Leishmania, the causative agent of leishmaniasis. nih.govnih.gov These parasites are responsible for a spectrum of diseases, from cutaneous to visceral forms. mdpi.com Dermaseptin has shown activity against Leishmania major, Leishmania amazonensis, Leishmania mexicana, and Leishmania panamensis. nih.gov Studies have shown that dermaseptin can inhibit the growth of Leishmania promastigotes. nih.gov For instance, one study reported that encapsulated dermaseptin reduced the parasite burden in the footpads of infected mice. nih.gov Another study showed that a 16-mer derivative of Dermaseptin S1 was more active than the native peptide against Leishmania major. unito.it
Antiviral Considerations
The antiviral potential of dermaseptins is an emerging area of investigation. nih.gov Research has indicated that some dermaseptins can exhibit activity against enveloped viruses. nih.gov One study investigated the in vitro antiviral activity of dermaseptins S1-S5 against Herpes Simplex Virus type 1 (HSV-1) and found that Dermaseptin S4 had the most potent effect, likely by acting at a very early stage of the viral replication cycle. nih.gov Another study showed that Dermaseptin 01 displayed an antiviral effect against Dengue virus type 2. unirioja.es More recently, analogs of Dermaseptin S4 were found to exhibit antiviral activity against the Zika virus at low concentrations. nih.gov
Anticancer Activities
Currently, there is a lack of specific published research detailing the direct anticancer activities of this compound. While other dermaseptin peptides have demonstrated effects on cancer cells, the precise actions of this compound in this area have not been documented in the available scientific literature. Therefore, the following subsections, which are standard areas of investigation for potential anticancer compounds, remain areas for future research for this specific peptide.
Inhibition of Cancer Cell Proliferation
There is no specific data available from scientific studies on the ability of this compound to inhibit the proliferation of cancer cell lines.
Induction of Apoptosis in Neoplastic Cells
The capacity of this compound to induce programmed cell death, or apoptosis, in neoplastic cells has not been specifically investigated or reported in peer-reviewed literature.
Role of Mitochondrial-Related Signaling Pathways in Anticancer Mechanisms
The involvement of this compound in modulating mitochondrial-related signaling pathways as a mechanism for any potential anticancer activity is currently unknown, as no specific studies have been published on this topic.
Immunomodulatory Effects
Initial high-level database entries indicate that this compound is predicted to have immunomodulatory effects. frontiersin.org However, detailed experimental evidence specifying the nature and mechanisms of these effects is not yet available in the scientific literature.
Stimulation of Phagocytic Capacity
There are no specific research findings that demonstrate or quantify the effect of this compound on the phagocytic capacity of immune cells such as macrophages.
Modulation of Reactive Oxygen Species Production
The effect of this compound on the production of reactive oxygen species (ROS) by immune or other cell types has not been documented in available scientific studies.
Interaction with Host Defense Mechanisms
Dermaseptins, beyond their direct antimicrobial actions, demonstrate significant immunomodulatory capabilities, influencing the host's innate immune response. nih.govnih.gov While direct data for this compound is limited, research on other dermaseptin family members provides insight into their interaction with host defense systems. nih.govfrontiersin.org These peptides can modulate the activity of various immune cells, including neutrophils and macrophages. nih.gov
For instance, Dermaseptin-S1 has been shown to stimulate the microbicidal activities of neutrophils from both rats and humans. This includes enhancing the production of reactive oxygen species, which are crucial for killing pathogens. nih.gov In another example, Dermaseptin-S9 acts as a chemoattractant for human leukocytes, recruiting these immune cells to sites of infection. nih.gov Conversely, some dermaseptins can temper inflammatory responses. Dermaseptin-S4 has been observed to bind to lipopolysaccharides (LPS), which are components of bacterial outer membranes. This binding can suppress the activation of macrophages and consequently decrease the production of pro-inflammatory cytokines. nih.gov Furthermore, studies on Dermaseptin-01 in mouse models have indicated that it can increase the phagocytic capacity of macrophages and their production of hydrogen peroxide.
Other Biological Activities (e.g., Spermicidal Effects)
In addition to their antimicrobial and immunomodulatory functions, certain dermaseptins have been investigated for other biological activities, notably their potent spermicidal effects. eurekaselect.comnih.govresearchgate.net This has led to research into their potential as topical contraceptive agents. nih.govnih.gov
Studies have focused on dermaseptin analogues such as DS1 and DS4, evaluating their efficacy in immobilizing human spermatozoa. nih.govresearchgate.net The spermicidal action is both dose- and time-dependent. nih.govresearchgate.net Research indicates that these peptides act by disrupting the integrity of the sperm's flagellar membrane, leading to a loss of motility, while the acrosome on the sperm head remains intact. researchgate.net This mechanism is thought to involve interference with critical membrane proteins and ion channels essential for sperm function.
The efficacy of these peptides can be significant. For example, Dermaseptin S4 (DS4) demonstrated a 100% inhibitory concentration (EC100) of 100 µg/mL for sperm immobilization within two minutes. nih.govresearchgate.net The potency of DS4 was notably enhanced in the presence of the chelating agent EDTA, with the EC100 dropping to 10 µg/mL. nih.govresearchgate.net Dermaseptin S1 (DS1) was also effective, though at a higher concentration, with an EC100 of 200 µg/mL. nih.govresearchgate.net The spermicidal action of these dermaseptins was not reversed by substances known to enhance sperm motility, such as pentoxifylline (B538998) and calcium. nih.gov
The following table summarizes the in vitro spermicidal activity of two dermaseptin analogues on human sperm.
| Peptide | Effective Concentration (EC100) in 2 min | EC100 with 0.1% EDTA |
|---|---|---|
| Dermaseptin S4 (DS4) | 100 µg/mL | 10 µg/mL |
| Dermaseptin S1 (DS1) | 200 µg/mL | >100 µg/mL |
Further research has explored various derivatives of Dermaseptin S4, showing a range of spermicidal potency, with some derivatives being more active than the parent peptide. nih.gov
| Dermaseptin S4 Derivative | Spermicidal Potency Order | EC100 Range (µg/mL) |
|---|---|---|
| K4S4 | 1 (Most Potent) | 25 |
| S4a | 1 (Most Potent) | 25 |
| S4 (Native) | 2 | >25 |
| K4S4(1-16)a | 3 | >25 |
| S4(6-28) | 4 (Least Potent) | up to 1000 |
Structure Activity Relationship Sar Studies of Dermaseptins
Influence of Amino Acid Composition and Sequence on Activity
The specific sequence and composition of amino acids in dermaseptin (B158304) peptides are critical determinants of their antimicrobial efficacy and selectivity. Dermaseptins are generally cationic, containing multiple lysine (B10760008) residues, and feature a highly conserved tryptophan residue typically at position 3. mdpi.com The peptide sequence dictates its ability to adopt an amphipathic α-helical structure, which is crucial for interacting with and disrupting microbial membranes. nih.govpeerj.com
Studies on Dermaseptin S1 analogs revealed that specific substitutions could yield derivatives with potent, dose-dependent killing effects against bacteria and eukaryotic microbes. unito.it Similarly, modifications to Dermaseptin S4, such as replacing methionine at position 4 with lysine (M4K), have been shown to significantly enhance antibacterial activity while reducing toxicity to host cells. nih.govresearchgate.net The presence of a conserved –AA(G)KAALG(N)A– motif in many dermaseptins is associated with a well-defined α-helical structure, and modifications within this region can impact activity. mdpi.commdpi.com The substitution of D-amino acids for their L-counterparts has also been explored as a strategy to increase peptide stability against proteases while maintaining or even improving the activity spectrum. researchgate.net
Impact of Peptide Length on Biological Functions
The length of a dermaseptin peptide is a crucial factor that directly influences its biological functions, including its antimicrobial potency and spectrum. Native dermaseptins are typically composed of 24 to 34 amino acids. sci-hub.semdpi.com Structure-activity relationship studies involving truncated analogs have shown that a minimum length is required to maintain a stable amphipathic α-helical structure necessary for membrane disruption.
Studies on N-terminal fragments of dermaseptins have revealed that truncated peptides of 16 to 19 amino acids can retain comparable antimicrobial activity to their full-length parent molecules. mdpi.comnih.gov For example, a 15-mer version of Dermaseptin S4 displayed maximal antibacterial activity, showing a potency two orders of magnitude greater than the native peptide. nih.govresearchgate.net Another study showed that a 16-mer analog of Dermaseptin S1 was more active than the full-length native peptide. unito.it
However, as the peptide chain is shortened further, a significant loss of activity is generally observed. Sequences containing fewer than 13 amino acid residues typically experience a dramatic reduction in antimicrobial efficacy. mdpi.com For instance, a 9-residue C-terminally truncated analog of Dermaseptin S4 was found to be devoid of both antimicrobial activity and cytotoxicity, highlighting the importance of a critical peptide length for biological function. ajol.info This loss of activity in shorter peptides is often linked to an inability to form a stable secondary structure and span the microbial membrane. nih.gov
| Peptide Derivative | Length (Residues) | Key Findings | Reference(s) |
| Dermaseptin S4 (Native) | 28 | Weak antibacterial, high hemolytic activity. | nih.gov |
| K₄-S4(1-16) | 16 | Potent antibacterial activity, reduced hemolytic activity. | asm.org |
| 15-mer Dermaseptin S4 | 15 | Maximal antibacterial activity, significantly more potent than native S4. | nih.govresearchgate.net |
| K₄-S4(1-13) | 13 | Retained considerable potency with low hemolytic activity. | asm.orgnih.gov |
| DS-S4(1-9)a | 9 | Devoid of antimicrobial and cytotoxic activity. | ajol.info |
Role of Net Charge and Hydrophobicity in Activity and Selectivity
The balance between net positive charge and hydrophobicity is a paramount factor governing the activity and selectivity of dermaseptins. These two physicochemical properties are often interdependent and dictate the peptide's initial electrostatic attraction to microbial surfaces and its subsequent hydrophobic interactions with the membrane core. mdpi.com
Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine, generally enhances the peptide's affinity for the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). mdpi.com This modification often leads to increased antibacterial potency and, crucially, can improve selectivity by reducing hemolytic activity against host red blood cells. nih.govresearchgate.netmdpi.com For example, the Dermaseptin S4 analog K4K20-S4, with an increased positive charge, exhibited antibacterial activity up to 100 times greater than the native peptide. nih.gov
Conversely, hydrophobicity drives the insertion of the peptide into the lipid bilayer, a key step in membrane disruption. While a certain level of hydrophobicity is essential for lytic activity, excessive hydrophobicity can lead to indiscriminate cytotoxicity. nih.gov Highly hydrophobic peptides may self-aggregate in aqueous solutions or interact too strongly with the zwitterionic membranes of eukaryotic cells, such as erythrocytes, leading to high hemolytic activity. nih.gov Modulating hydrophobicity through amino acid substitutions or N-terminal acylation can therefore fine-tune the peptide's activity. Studies have shown that reducing hydrophobicity in Dermaseptin S4 analogs resulted in potent antibacterial activity with reduced hemolysis. nih.govresearchgate.net
| Peptide Derivative | Net Charge | Hydrophobicity (H) | MIC vs. A. baumannii (µg/mL) | Key Outcome | Reference(s) |
| DRS-S4 (Native) | +3 | 0.682 | 12.5 | Baseline activity, high hemolysis. | mdpi.comnih.gov |
| K₄K₂₀S4 | +5 | 0.451 | 3.125 | Increased charge, decreased H, enhanced antibacterial activity, reduced aggregation. | mdpi.comnih.gov |
| K₄S4(1-16) | +4 | 0.426 | 6.25 | Truncated, increased charge, decreased H, potent antibacterial, less toxic. | mdpi.comnih.gov |
| DRS-B2 (Native) | +3 | 0.199 | 12.5 | Baseline activity. | mdpi.comnih.gov |
| K₃K₄B2 | +5 | 0.072 | 6.25 | Increased charge, decreased H, enhanced antibacterial activity. | mdpi.comnih.gov |
Significance of N-Terminal and C-Terminal Regions
The N-terminal and C-terminal regions of dermaseptin peptides play distinct and critical roles in their biological activity. SAR studies using truncated and modified analogs have elucidated the specific contributions of these domains.
The N-terminal domain is widely considered essential for the antimicrobial action of dermaseptins. nih.govajol.info This region typically folds into a well-defined amphipathic α-helix, which mediates the initial binding and insertion into the microbial membrane. nih.gov Deletion of N-terminal residues often leads to a significant or complete loss of antimicrobial potency. For example, research on Dermaseptin S4 analogs demonstrated that the N-terminal helical domain is a prerequisite for antimicrobial activity. nih.govajol.info The interaction of the N-terminal domain with the cell membrane is thought to depend significantly on its net charge state. mdpi.comnih.gov
Consequences of Peptide Oligomerization on Activity Spectrum
The tendency of dermaseptin peptides to self-assemble into oligomers in aqueous solution has profound consequences for their activity spectrum and selectivity. This phenomenon is particularly well-studied for Dermaseptin S4, which is known for its high hydrophobicity and potent hemolytic effects. nih.govnih.gov
In solution, highly hydrophobic dermaseptins like S4 can form aggregates or micelles. nih.govasm.org This oligomerization is driven by hydrophobic interactions, particularly involving the N-terminal domains of the peptide monomers. nih.govresearchgate.net Such aggregation can limit the peptide's antibacterial efficacy. It is hypothesized that these large aggregates are less efficient at crossing the complex outer barrier of Gram-negative bacteria to reach the cytoplasmic membrane. nih.gov This can lead to bell-shaped dose-response curves, where antibacterial activity decreases at higher concentrations due to increased aggregation. nih.govresearchgate.net
Conversely, this aggregation correlates well with high hemolytic and antiprotozoal activity, as the peptide aggregates can effectively disrupt the more accessible plasma membranes of erythrocytes and protozoa. nih.gov The reversal of this selectivity has been a key goal in dermaseptin SAR studies. Analogs of Dermaseptin S4, such as K4-S4 and K4K20-S4, were specifically designed to be less aggregated by increasing their net positive charge and reducing hydrophobicity. nih.govresearchgate.net Fluorescence studies confirmed that these analogs were indeed less aggregated in solution, which correlated with a dramatic increase in antibacterial potency (by up to two orders of magnitude) and a reduction in hemolytic activity. nih.govresearchgate.net These findings underscore that controlling the oligomerization state is a critical strategy for designing dermaseptin-based therapeutics with an improved selectivity profile. nih.govmdpi.com
Engineering and Rational Design of Dermaseptin Derivatives
Modification Strategies for Enhanced Activity and Specificity
Extensive research into the Dermaseptin (B158304) family of antimicrobial peptides has revealed several key modification strategies to enhance their biological activity and specificity. While direct studies on Dermaseptin-J6 are not extensively documented in publicly available research, the principles derived from the study of its analogues, such as Dermaseptin S4 and B2, provide a foundational understanding of the likely approaches for its engineering.
A primary strategy involves increasing the net positive charge of the peptide. This is typically achieved by substituting neutral or acidic amino acid residues with cationic residues like lysine (B10760008) or arginine. An increased positive charge is believed to enhance the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, a critical first step in its antimicrobial action. For instance, in studies of Dermaseptin S4 derivatives, increasing the cationicity has been shown to correlate with enhanced antibacterial potency.
Another significant modification strategy is the truncation of the peptide chain, particularly at the C-terminus. The N-terminal domain of dermaseptins is often responsible for their lytic activity, while the C-terminal domain can contribute to properties like hydrophobicity and, in some cases, unwanted cytotoxicity towards mammalian cells. By systematically deleting C-terminal residues, it is possible to create shorter analogues that retain potent antimicrobial activity while exhibiting reduced toxicity, thereby improving their therapeutic index.
Furthermore, C-terminal amidation is a common modification employed to enhance the stability and activity of antimicrobial peptides. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and its resistance to degradation by carboxypeptidases.
Helicity is another crucial factor for the activity of α-helical antimicrobial peptides like dermaseptins. Modifications that stabilize the α-helical conformation, particularly in a membrane-mimicking environment, can lead to enhanced antimicrobial efficacy. The degree of helicity is thought to be important for the peptide's ability to insert into and disrupt the microbial membrane.
Table 1: Modification Strategies for Dermaseptin Derivatives
| Modification Strategy | Rationale | Expected Outcome |
| Increased Cationicity | Enhance electrostatic attraction to microbial membranes. | Increased antimicrobial potency. |
| C-terminal Truncation | Remove regions contributing to cytotoxicity. | Improved selectivity and therapeutic index. |
| C-terminal Amidation | Increase stability and net positive charge. | Enhanced antimicrobial activity. |
| Helicity Stabilization | Promote membrane insertion and disruption. | Improved lytic activity. |
Design of Analogs with Altered Selectivity Profiles
The rational design of this compound analogs would aim to modulate their selectivity, maximizing their efficacy against microbial pathogens while minimizing their toxicity towards host cells. A key parameter in this design process is the balance between hydrophobicity and cationicity.
The design process for altering selectivity profiles often involves creating a library of analogs with systematic amino acid substitutions. For example, replacing specific hydrophobic residues with less hydrophobic ones or introducing charged residues at strategic positions within the hydrophobic face of the α-helix can dramatically alter the peptide's selectivity. The goal is to identify analogs that maintain a strong affinity for the anionic membranes of bacteria over the zwitterionic membranes of mammalian cells.
Table 2: Designed Analogs of Dermaseptin S4 with Altered Selectivity
| Analog | Modification | Effect on Selectivity | Reference |
| K4-S4 | Substitution of a residue with Lysine | Increased antibacterial activity, reduced hemolytic activity | |
| K4K20-S4 | Substitutions with Lysine at two positions | Significantly increased antibacterial potency with altered selectivity | |
| 15-mer version | C-terminal truncation and charge modification | Potent antibacterial activity with reduced hemolytic activity |
Development of Conjugates and Hybrid Peptides
To further enhance the therapeutic potential of dermaseptins, researchers have explored the development of conjugates and hybrid peptides. This strategy involves linking the antimicrobial peptide to other molecules to improve its properties, such as targeting, stability, or mechanism of action.
Conjugation to non-peptidic molecules is another avenue of exploration. For example, attaching fatty acids to antimicrobial peptides can enhance their interaction with bacterial membranes. Additionally, conjugating antimicrobial peptides to antibiotics has been investigated as a strategy to overcome antibiotic resistance. The peptide can act as a permeabilizing agent, facilitating the entry of the conventional antibiotic into the bacterial cell.
The development of such conjugates and hybrid peptides represents a sophisticated approach to antimicrobial drug design, aiming to create novel therapeutic agents with superior efficacy and a reduced propensity for resistance.
Advanced Methodologies in Dermaseptin Research
Peptide Synthesis and Purification Techniques
The creation of Dermaseptin-J6 for research purposes primarily relies on solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin particle. researchgate.net This technique allows for the efficient removal of reagents and byproducts by simple filtration, eliminating the need for complex purification of intermediate products. researchgate.net For instance, the synthesis of dermaseptin (B158304) 01 (DS 01) utilized an amidated form on a Pioneer Synthesis System with Fmoc-amino acids and Fmoc PAL-PEG-PS resin. researchgate.net
Following synthesis, the crude peptide is cleaved from the resin and purified. A common and effective method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govembrapa.br This technique separates the target peptide from impurities based on hydrophobicity. For example, the purification of a dermaseptin peptide from the skin secretion of Phasmahyla jandaia was achieved using an ÄKTA Explorer 100 HPLC platform, with elution monitored by absorbance at 214 and 280 nm. embrapa.br The purity and molecular weight of the synthesized peptide are then confirmed using mass spectrometry, such as fast atom bombardment mass spectrometry, which ensures the synthesized peptide matches its theoretical molecular weight. nih.gov
| Technique | Purpose | Example Application in Dermaseptin Research |
| Solid-Phase Peptide Synthesis (SPPS) | Artificial creation of the peptide chain. | Synthesis of Dermaseptin 01 using Fmoc chemistry. researchgate.net |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the synthesized peptide. | Isolation of dermaseptin from crude skin secretions of Phyllomedusa sauvagii. nih.gov |
| Mass Spectrometry | Confirmation of the correct molecular weight and sequence. | Verification of the molecular weight of synthesized dermaseptin. nih.gov |
Molecular Cloning and Gene Sequencing Methods
Understanding the genetic basis of this compound and other dermaseptins involves molecular cloning and gene sequencing. nih.govmdpi.com This process typically begins with the construction of a cDNA library from the mRNA extracted from the skin secretions of the source organism, often a frog from the Phyllomedusa genus. nih.govmdpi.com
From this library, the gene encoding the dermaseptin precursor is identified and amplified using the polymerase chain reaction (PCR). mdpi.com The amplified PCR products are then purified and cloned into a vector, such as the pGEM®-T Easy Vector system. mdpi.com Subsequently, the nucleotide sequence of the cloned DNA is determined using automated capillary sequencers. mdpi.com This sequencing reveals the full-length cDNA, which includes a signal peptide, an acidic spacer, and the mature peptide sequence. nih.govmdpi.com Analysis of these precursor sequences has shown that different dermaseptins share remarkable similarities in their prepro-protein regions, suggesting a common evolutionary origin through the dissemination of a conserved "secretory cassette" exon. nih.govresearchgate.net
Spectroscopic and Biophysical Characterization (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of this compound in different environments. nih.govnih.govnih.gov This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformation. nih.govresearchgate.net
CD spectra of dermaseptins are typically recorded in both aqueous solutions, such as ammonium (B1175870) acetate (B1210297) buffer, and in membrane-mimicking environments, like solutions containing 2,2,2-trifluoroethanol (B45653) (TFE). nih.govresearchgate.net In aqueous solutions, dermaseptins often exhibit a random coil structure. researchgate.net However, in the presence of TFE, which mimics the hydrophobic environment of a cell membrane, they adopt a predominantly α-helical conformation. nih.govnih.gov For example, CD spectra of dermaseptin in a hydrophobic medium indicated about 80% α-helical content. nih.gov This conformational change is crucial for its biological activity. The spectra are typically recorded in the far-UV range (190–250 nm). nih.gov
| Environment | Observed Secondary Structure | Significance |
| Aqueous Buffer (e.g., 10 mM ammonium acetate) | Random Coil | Represents the peptide's state before interacting with a membrane. |
| Membrane-Mimicking Solvent (e.g., 50% TFE) | α-Helical | Indicates the active conformation of the peptide upon membrane interaction. nih.gov |
Microscopic Analysis of Membrane Interactions (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of surfaces, making it an invaluable tool for visualizing the interaction of this compound with lipid bilayers in real-time. ucl.ac.ukmdpi.com AFM can be operated in liquid environments, allowing for the study of biological processes under near-physiological conditions. ucl.ac.uk
AFM studies have revealed the morphological changes that occur on the surface of bacterial membranes upon treatment with dermaseptin derivatives. nih.gov These studies show significant surface alterations, providing direct evidence of the peptide's membrane-disrupting mechanism. nih.gov The basic principle of AFM involves scanning a sharp tip mounted on a flexible cantilever across the sample surface. ucl.ac.uk The interactions between the tip and the sample are used to create a topographical image. ucl.ac.uk High-speed AFM has further enabled the observation of dynamic processes, such as the rapid disruption of membranes by peptides. rsc.org
In Vitro Assays for Biological Activity (Excluding Dosage/Safety Quantification)
A variety of in vitro assays are used to determine the biological activity of this compound against different microorganisms. These assays are crucial for understanding the peptide's spectrum of activity and mechanism of action.
One common method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide against various bacterial strains. nih.gov For example, derivatives of dermaseptin have been tested against Acinetobacter baumannii, showing MIC values in the range of 3.125 to 12.5 µg/mL. nih.gov
Other assays focus on the peptide's effect on cell viability and proliferation. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay is used to assess the cytotoxicity of dermaseptin derivatives against cell lines, such as HEp-2 cells. nih.govmdpi.com Additionally, the antiproliferative activity of dermaseptins has been evaluated against various human cancer cell lines, revealing their potential as anticancer agents. mdpi.com For instance, Dermaseptin-PH showed inhibitory activity against several cancer cell lines, including MCF-7 and H157. mdpi.com
Lipid Bilayer and Membrane Model Interaction Studies (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding kinetics of molecules. escholarship.orgresearchgate.net In the context of this compound, SPR is employed to investigate the peptide's interaction with model lipid bilayers. nih.gov This technique measures changes in the refractive index at the surface of a sensor chip, which occur when molecules bind to or dissociate from a ligand immobilized on the surface. escholarship.orgfrontiersin.org
SPR studies on dermaseptin analogues have revealed a two-stage mechanism of membrane interaction: an initial binding to the membrane surface followed by insertion into the lipid bilayer. nih.gov By calculating the affinity constants for both steps, researchers can distinguish between peptides that remain on the surface and those that penetrate the membrane. nih.gov These studies have shown that the cytolytic activity of dermaseptin derivatives correlates more strongly with their affinity for insertion into the bilayer. nih.gov The model membranes used in these studies can be composed of various phospholipids, such as phosphatidylcholines and phosphatidic acids, to mimic the composition of different cell types. nih.gov
Theoretical and Pre Clinical Therapeutic Prospects of Dermaseptins
Development of Novel Antimicrobial Agents
Dermaseptins, including J6, are being extensively investigated as a new class of antimicrobial agents. nih.gov Their broad-spectrum activity against bacteria, fungi, and protozoa makes them attractive candidates for combating infectious diseases. nih.govnih.gov Research has shown that dermaseptins can be effective against multidrug-resistant (MDR) bacteria, a growing global health concern. nih.govhealthdata.orgonehealthtrust.org For instance, derivatives of dermaseptins have demonstrated significant antibacterial activity against Acinetobacter baumannii, a notorious nosocomial pathogen. nih.gov The mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
Table 1: Antimicrobial Activity of Dermaseptin (B158304) Derivatives
| Peptide Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
| Dermaseptin Analogs | Acinetobacter baumannii | 3.125 - 12.5 | 6.25 - 25 |
This table is based on findings from a study on dermaseptin derivatives against Acinetobacter baumannii. nih.gov
Exploration in Cancer Therapy Modalities
Beyond their antimicrobial properties, dermaseptins have emerged as potential anticancer peptides. nih.govnih.gov Studies have shown that some dermaseptins can selectively target and kill cancer cells while exhibiting lower toxicity towards normal cells. nih.govnih.gov The proposed mechanism involves the disruption of the cancer cell membrane and the induction of apoptosis (programmed cell death). nih.govnih.gov For example, a novel dermaseptin, Dermaseptin-PP, demonstrated potent in vitro anti-cancer activity against various cancer cell lines, including lung (H157), breast (MCF-7), and prostate (PC-3) cancer cells. nih.govnih.gov Further in vivo studies on a lung cancer tumor model showed that Dermaseptin-PP could significantly inhibit tumor growth. nih.govnih.gov This dual functionality as both an antimicrobial and anticancer agent opens up possibilities for developing therapies that can simultaneously fight infections and target tumors.
Integration into Drug Delivery Systems (e.g., Nanoparticles, Liposomes)
The integration of dermaseptins into advanced drug delivery systems is a promising strategy to enhance their therapeutic efficacy and stability. nih.govnih.gov Nanoparticles, such as those made from alginate, have been used to encapsulate dermaseptins, leading to improved antibacterial activity compared to the free peptide. nih.gov These delivery systems can protect the peptide from degradation, control its release, and potentially target it to specific sites in the body. nih.gov Liposomes and other nanocarriers can also be employed to deliver dermaseptins, potentially reducing systemic toxicity and increasing their concentration at the site of infection or tumor. nih.gov The inherent membrane-disrupting properties of dermaseptins could also be harnessed to facilitate the delivery of other therapeutic agents across cell membranes. nih.gov
Applications in Biotechnology (e.g., Plant Protection, Food Preservation)
The potent antimicrobial properties of dermaseptins extend to various biotechnological applications. nih.govresearchgate.net In agriculture, the expression of dermaseptin genes in transgenic plants has been shown to confer resistance against a wide range of phytopathogenic fungi and bacteria. science.gov This offers a promising alternative to chemical pesticides for crop protection. In the food industry, dermaseptins could potentially be used as natural preservatives to extend the shelf life of food products by inhibiting the growth of spoilage microorganisms. Their broad-spectrum activity and natural origin make them an attractive option for "green" biotechnology. nih.gov
Addressing Microbial Resistance through Dermaseptin-Based Strategies
The rise of antimicrobial resistance (AMR) is a critical threat to public health, and dermaseptins offer a potential solution. healthdata.orgresearchgate.net Their primary mode of action, which involves the physical disruption of the microbial membrane, is a significant advantage. nih.gov This mechanism is less susceptible to the development of resistance compared to traditional antibiotics that target specific enzymes or cellular processes, which bacteria can readily alter through mutation. researchgate.net Furthermore, the broad-spectrum activity of dermaseptins means they could be effective against a wide range of resistant pathogens. nih.gov The development of dermaseptin-based therapies, either alone or in combination with existing antibiotics, could provide a much-needed new line of defense against multidrug-resistant infections. nih.govnih.gov
Future Research Directions in Dermaseptin Science
Deeper Elucidation of Complex Mechanisms of Action
While the primary mechanism of action for many dermaseptins is understood to be the disruption of microbial cell membranes, the precise molecular interactions and subsequent cellular responses are not fully elucidated. nih.govresearchgate.net Future research should focus on moving beyond generalized models like the "barrel-stave" or "carpet-like" mechanisms to understand the specific interplay between a dermaseptin's structure and its effect on membrane dynamics. mdpi.com
Key research questions include:
How does the helix-hinge-helix structure of certain dermaseptins, like dermaseptin (B158304) B2, influence their interaction with membrane curvature strain? eurekaselect.com
What are the intracellular targets of dermaseptins after membrane translocation? Some studies suggest that dermaseptins can inhibit nucleic acid and protein biosynthesis. frontiersin.orgmdpi.com
How do dermaseptins modulate the host's immune system? For instance, Dermaseptin-S1 can stimulate the microbicidal activities of neutrophils, while Dermaseptin-S4 can bind to lipopolysaccharides (LPS), potentially suppressing macrophage activation. nih.govnih.gov
Advanced biophysical techniques such as solid-state NMR, neutron scattering, and super-resolution microscopy will be instrumental in visualizing these interactions at a molecular level.
Exploration of Novel Dermaseptin Variants from Underscreened Species
The vast biodiversity of amphibians remains a largely untapped resource for novel antimicrobial peptides. nih.gov It is estimated that over 90% of all documented frog species have yet to be screened for skin compounds. nih.gov A systematic "shotgun" cloning approach, combined with mass spectrometry, has already proven effective in identifying new dermaseptins, such as t-DPH1 from Pachymedusa dacnicolor and dermaseptin-PT9 from Phyllomedusa tarsius. mdpi.comnih.govnih.gov
Future efforts should prioritize:
Bio-prospecting: Comprehensive screening of skin secretions from a wider range of Phyllomedusinae frogs.
Transcriptomic and Genomic Analysis: Utilizing next-generation sequencing to identify the genetic precursors of novel dermaseptins, providing insights into their evolution and diversity. nih.gov
Functional Characterization: Evaluating the antimicrobial and anticancer activities of newly discovered peptides to identify candidates with unique or enhanced properties. nih.gov
Advanced Peptide Engineering for Targeted Applications
Rational design and chemical modification of existing dermaseptins offer a powerful strategy to enhance their therapeutic properties while minimizing undesirable effects. bioengineer.org Key areas for peptide engineering include:
Improving Selectivity: Modifying the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, can increase its specificity for microbial or cancer cells over host cells. For example, enhancing the cationicity of dermaseptins has been shown to boost their antimicrobial and antiproliferative effects without significantly increasing hemolytic activity. nih.gov
Enhancing Stability: Introducing non-canonical amino acids or cyclizing the peptide structure can improve resistance to proteolytic degradation, a major hurdle for peptide-based drugs. bioengineer.org
Targeted Delivery: Conjugating dermaseptins to cell-penetrating peptides or specific ligands can facilitate their delivery to intracellular targets or specific tissues.
The following table summarizes the effects of specific modifications on dermaseptin properties based on existing research.
| Modification | Peptide | Observed Effect | Reference |
| Increased Cationicity (Lysine Substitution) | K8, 23-DPT9 | Markedly increased antimicrobial effect and enhanced anti-proliferative effect against cancer cells with low hemolytic activity. | nih.gov |
| Increased Cationicity | t-DPH1 analogues | Enhanced antimicrobial and antiproliferative activity. | mdpi.com |
| Reduced Hydrophobicity/Increased Positive Charge | Dermaseptin S4 analogues | Potent antibacterial activity with reduced hemolytic activity. | researchgate.net |
| N-terminal Domain Modification | Dermaseptin S4 | Altered oligomerization in solution, impacting the spectrum of action. | researchgate.net |
| Chain Shortening | Dermaseptin s3 | Analogs as short as 10-12 residues remained fully active against specific microorganisms. | nih.gov |
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combining dermaseptins with conventional antibiotics or other therapeutic agents could lead to more effective treatments, potentially overcoming drug resistance and reducing required dosages. Research has already demonstrated that combinations of different dermaseptins can result in a dramatic, up to 100-fold, increase in antibiotic activity. nih.gov
Future investigations should explore:
Synergy with Conventional Antibiotics: Assessing the combined effect of dermaseptins and antibiotics against multidrug-resistant bacteria.
Combination with Anticancer Drugs: Investigating whether dermaseptins can sensitize cancer cells to traditional chemotherapeutic agents.
Adjuvant Properties: Exploring the potential of dermaseptins to enhance the efficacy of vaccines and other immunotherapies, as some host defense peptides have shown immunomodulatory activity. jmb.or.kr
Development of Predictive Models for Structure-Function Relationships
As the number of known dermaseptin sequences and their functional data grows, there is an increasing need for computational tools to predict their activity and guide rational design. eurekaselect.com In silico approaches can accelerate the discovery and optimization of dermaseptin-based therapeutics.
Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR) Models: Building models that correlate the physicochemical properties of dermaseptins with their biological activities.
Molecular Dynamics Simulations: Simulating the interaction of dermaseptins with model membranes to predict their mechanism of action and membrane-disrupting potential.
Machine Learning Algorithms: Utilizing machine learning to identify patterns in peptide sequences that are predictive of specific activities, such as antibacterial, antifungal, or anticancer potency. researchgate.net
Software like Heliquest for calculating hydrophobicity and hydrophobic moment, and TANGO for predicting aggregation, are already being used to analyze dermaseptin properties. nih.gov Integrating these with more advanced modeling techniques will be crucial for future progress.
Q & A
What experimental models are most effective for studying Dermaseptin-J6's membrane-binding mechanisms?
Methodological Answer: Surface plasmon resonance (SPR) is a validated technique for quantifying peptide-membrane interactions, as demonstrated in studies analyzing dermaseptin analogues. SPR allows differentiation between adhesion (superficial binding) and insertion (penetration into bilayers), with cytotoxicity correlating strongly with insertion affinity . Complementary methods include proteolytic cleavage assays (e.g., using RBC-bound peptides) to validate membrane insertion states .
How do structural modifications (e.g., truncations, residue substitutions) impact this compound's cytolytic activity?
Methodological Answer: Systematic truncation studies (e.g., 16-mer to 10-mer derivatives) reveal progressive reductions in cytotoxicity, directly linked to diminished insertion affinity. For residue substitutions, alanine scanning combined with SPR and hemolysis assays can isolate critical residues. Example: Lysine substitutions in dermaseptin S4 analogues enhanced insertion affinity, but optimal activity required balancing adhesion and insertion phases .
What mechanisms explain this compound's antifungal activity against Candida auris?
Methodological Answer: Recent studies propose that this compound disrupts fungal oxidative stress defenses by downregulating catalase and superoxide dismutase enzymes. Methodologically, transcriptomic profiling (RNA-seq) and enzymatic activity assays (e.g., NADPH oxidation rates) under peptide exposure are key. Flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) can quantify oxidative stress induction .
How should researchers resolve contradictions in membrane-binding data between SPR and fluorescence-based assays?
Methodological Answer: Discrepancies often arise from differing experimental conditions (e.g., lipid composition, peptide concentrations). To reconcile
- Standardize bilayer models (e.g., POPC:POPG mixtures mimicking microbial membranes).
- Use orthogonal techniques (e.g., circular dichroism for secondary structure, calorimetry for thermodynamic parameters).
- Apply a two-stage binding model (adhesion vs. insertion) to interpret SPR-derived kinetic constants .
What are best practices for designing cytotoxicity assays with this compound?
Methodological Answer:
- Use erythrocyte hemolysis assays (e.g., % hemoglobin release at 414 nm) for rapid screening.
- For eukaryotic cells, employ ATP-based viability assays (e.g., CellTiter-Glo) and validate with live/dead staining (propidium iodide/SYTO9).
- Include negative controls (e.g., scrambled peptides) and account for solvent effects (e.g., DMSO concentrations ≤0.1%) .
How can researchers optimize peptide stability in in vitro studies?
Methodological Answer:
- Store lyophilized peptides at -80°C in desiccated conditions; avoid freeze-thaw cycles.
- For aqueous solutions, use low-pH buffers (e.g., 0.01% acetic acid) to prevent aggregation.
- Monitor degradation via HPLC-MS and adjust experimental timelines to account for half-life .
What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
- Obtain institutional animal care committee approval; adhere to ARRIVE guidelines for reporting.
- For human-derived samples (e.g., primary cells), ensure informed consent and anonymization.
- Preclinical toxicity studies must precede efficacy trials, with strict adherence to biosafety protocols (e.g., BSL-2 for antimicrobial peptides) .
How does this compound's selectivity for microbial vs. mammalian membranes differ from other dermaseptins?
Methodological Answer: Compare selectivity indices (SI = HC50/MIC) across analogues. For example:
- Use SPR to measure binding affinities for mammalian (e.g., cholesterol-rich) vs. microbial bilayers.
- Correlate SI with structural features (e.g., charge, hydrophobicity) via multivariate regression analysis .
What statistical approaches are recommended for analyzing dose-response data in antimicrobial assays?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism).
- Report IC50/EC50 with 95% confidence intervals; use ANOVA for multi-group comparisons.
- For time-kill assays, apply Kaplan-Meier survival analysis .
How can conflicting findings about this compound's ROS modulation be reconciled?
Methodological Answer: Contradictions may stem from species/strain-specific responses or assay conditions. Address by:
- Replicating experiments across multiple Candida strains.
- Combining transcriptomics (e.g., RNA-seq) with enzymatic activity assays to distinguish transcriptional vs. post-translational effects.
- Using ROS scavengers (e.g., NAC) as controls to confirm peptide-specific oxidative stress .
What advanced imaging techniques elucidate this compound's subcellular localization?
Methodological Answer:
- Confocal microscopy with fluorescently labeled peptides (e.g., FITC conjugation).
- Super-resolution microscopy (e.g., STED) to visualize membrane pore formation.
- TEM for ultrastructural analysis of membrane disruption .
How should researchers address batch-to-batch variability in synthetic this compound?
Methodological Answer:
- Validate purity (>95%) via HPLC and mass spectrometry.
- Standardize storage conditions and pre-test each batch in a reference assay (e.g., MIC against E. coli).
- Document synthesis protocols (e.g., solid-phase vs. recombinant methods) in metadata .
What computational tools predict this compound's interaction with lipid bilayers?
Methodological Answer:
- Molecular dynamics simulations (e.g., GROMACS) to model insertion kinetics.
- Docking software (e.g., HDOCK) for peptide-lipid interactions.
- Validate predictions with experimental data (e.g., SPR, CD spectroscopy) .
How can researchers ensure reproducibility in antimicrobial peptide studies?
Methodological Answer:
- Follow MISAPS guidelines for minimum reporting standards.
- Share raw data (e.g., SPR sensorgrams, MIC values) in public repositories.
- Collaborate with independent labs for cross-validation .
What emerging applications of this compound warrant further investigation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
